molecular formula C32H37IN2 B13818733 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide

2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide

Cat. No.: B13818733
M. Wt: 576.6 g/mol
InChI Key: BIQJTKZBMNPURL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its indole-based structure, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where indole derivatives are reacted with appropriate alkylating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound .

Scientific Research Applications

2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind to various enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide stands out due to its unique combination of structural features and versatile applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C32H37IN2

Molecular Weight

576.6 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide

InChI

InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1

InChI Key

BIQJTKZBMNPURL-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)C)C.[I-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-]

Origin of Product

United States

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